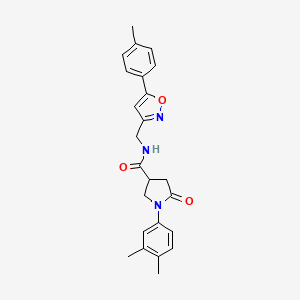
2-(3-甲基丁基)吡咯烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylbutyl)pyrrolidine is a chemical compound with the CAS Number: 1042807-69-1 . It has a molecular weight of 141.26 and is also known by the IUPAC Name 2-isopentylpyrrolidine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI Code for 2-(3-Methylbutyl)pyrrolidine is 1S/C9H19N/c1-8(2)5-6-9-4-3-7-10-9/h8-10H,3-7H2,1-2H3 . This indicates that the molecule consists of 9 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom.Physical And Chemical Properties Analysis
2-(3-Methylbutyl)pyrrolidine is a liquid at room temperature . It has a molecular weight of 141.26 and a predicted density of 0.820±0.06 g/cm3 . The predicted boiling point is 180.5±8.0 °C .科学研究应用
药物发现与药物化学
吡咯烷环及其衍生物是药物发现中通用的支架。以下是它如此引人入胜的原因:
近期研究
最近的研究探索了吡咯烷衍生物,例如 3-(3-甲基噻吩-2-基)-吡咯烷-2,5-二酮,评估了它们的抗惊厥和镇痛活性 .
化学合成
作用机制
Target of Action
Pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to a range of biological activities . For instance, some pyrrolidine alkaloids have been shown to cause renal injuries, whereas others like nicotine and cocaine have been confirmed to cause neurotoxicity in experimental animals .
Biochemical Pathways
Pyrrolidine alkaloids have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways . For example, β-lactam substituted polycyclic fused pyrrolidine alkaloids have been shown to possess significant anti-bacterial activity .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a parent compound, have been compared with those of the aromatic pyrrole and cyclopentane . This information could potentially provide insights into the ADME properties of 2-(3-Methylbutyl)pyrrolidine.
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, suggesting that they may have a variety of molecular and cellular effects .
Action Environment
The storage temperature for this compound is typically room temperature , suggesting that it may be stable under a variety of environmental conditions.
实验室实验的优点和局限性
2-(3-Methylbutyl)pyrrolidine has several advantages for lab experiments. It is readily available and can be synthesized using relatively simple methods. 2-(3-Methylbutyl)pyrrolidine also has a relatively low toxicity profile, making it safe for use in animal studies. However, there are limitations to its use in lab experiments. 2-(3-Methylbutyl)pyrrolidine has a relatively short half-life, which can make dosing and administration challenging. It also has a complex mechanism of action, which can make it difficult to study.
未来方向
There are several future directions for research on 2-(3-Methylbutyl)pyrrolidine. One area of research is the development of more efficient synthesis methods, which could lead to increased availability and lower costs. Another area of research is the development of novel 2-(3-Methylbutyl)pyrrolidine derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of 2-(3-Methylbutyl)pyrrolidine and its potential use in the treatment of neurological disorders.
Conclusion
In conclusion, 2-(3-Methylbutyl)pyrrolidine is a chemical compound with potential applications in medicine and pharmacology. It can be synthesized using various methods and has been found to have antioxidant, anti-inflammatory, and analgesic properties. 2-(3-Methylbutyl)pyrrolidine has also been studied for its potential use in the treatment of neurological disorders. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on 2-(3-Methylbutyl)pyrrolidine.
合成方法
2-(3-Methylbutyl)pyrrolidine can be synthesized using various methods, including extraction from natural sources and chemical synthesis. The most common method of synthesis involves the reaction of butyraldehyde with ammonia and methylamine in the presence of a catalyst. The resulting product is then purified using column chromatography.
安全和危害
属性
IUPAC Name |
2-(3-methylbutyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2)5-6-9-4-3-7-10-9/h8-10H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHNQRWWFPHQPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1CCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(2-Chlorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2393280.png)
![2-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2393281.png)

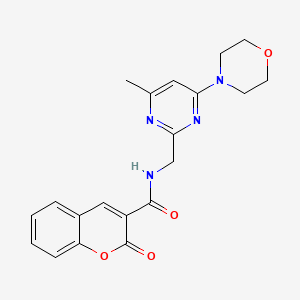
![7-Methyl-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2393288.png)
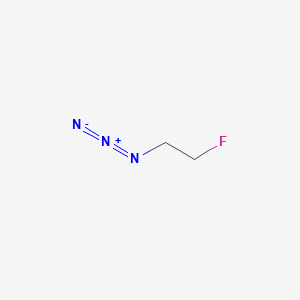
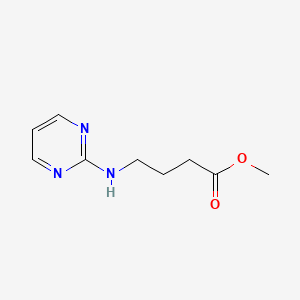
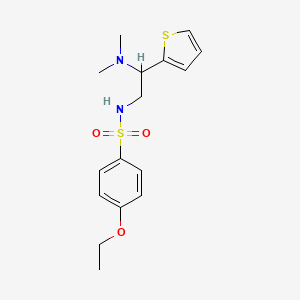
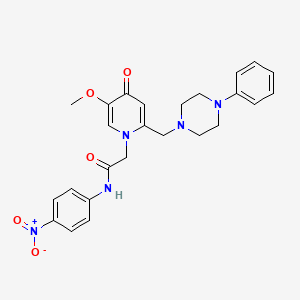
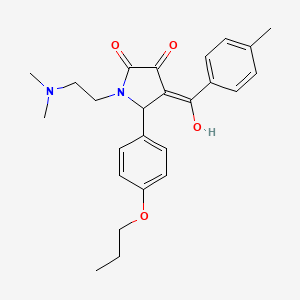
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2393297.png)
![2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2393298.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2393300.png)
